molecular formula C10H20N2O B11959009 1-Cyclohexyl-3-propan-2-ylurea CAS No. 3496-81-9

1-Cyclohexyl-3-propan-2-ylurea

Cat. No.: B11959009
CAS No.: 3496-81-9
M. Wt: 184.28 g/mol
InChI Key: WFXRBFWBIOWNDJ-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3-propan-2-ylurea is a synthetic organic compound belonging to the class of urea derivatives. Urea derivatives are highly diverse chemical moieties characterized by the -N(C=O)N- functional group and have become one of the most used motifs in various research fields, from organic chemistry to materials science . Compounds with similar cyclohexyl and alkyl substituents are frequently investigated as key building blocks for the synthesis of more complex organic molecules and are explored for their potential biological activities . Research into analogous structures suggests potential utility as intermediates in self-healing materials or in the development of agrochemicals and pharmaceuticals . Like the related compound N'-(4-chlorophenyl)-N-cyclohexyl-N-isopropylurea, this compound is intended for research purposes only . It is not intended for diagnostic or therapeutic use in humans or animals. Researchers can leverage this chemical for its potential in creating novel materials or in biochemical pathway analysis. For R&D purposes only. Not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3496-81-9

Molecular Formula

C10H20N2O

Molecular Weight

184.28 g/mol

IUPAC Name

1-cyclohexyl-3-propan-2-ylurea

InChI

InChI=1S/C10H20N2O/c1-8(2)11-10(13)12-9-6-4-3-5-7-9/h8-9H,3-7H2,1-2H3,(H2,11,12,13)

InChI Key

WFXRBFWBIOWNDJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)NC1CCCCC1

Origin of Product

United States

Synthetic Methodologies and Mechanistic Pathways for 1 Cyclohexyl 3 Propan 2 Ylurea

Conventional and Advanced Synthetic Approaches to N,N'-Disubstituted Ureas

The synthesis of N,N'-disubstituted ureas, including 1-Cyclohexyl-3-propan-2-ylurea, can be accomplished through a variety of methods. These range from traditional reactions to more advanced, catalyst-driven processes designed for efficiency and sustainability.

Direct Amidation and Related Coupling Reactions

Direct amidation strategies circumvent the need for pre-formed, highly reactive intermediates like isocyanates. One approach involves the direct coupling of carboxylic acids and amines using catalysts. For instance, methodologies have been developed for synthesizing primary and secondary amides from nonactivated carboxylic acids using urea (B33335) as the nitrogen source, facilitated by catalysts such as Mg(NO₃)₂·6H₂O or imidazole. nih.govcore.ac.uk While this primarily yields amides, related transamination reactions can convert primary amides into more complex structures. core.ac.uk

Another significant strategy is oxidative carbonylation, where primary amines undergo reaction with carbon monoxide in the presence of a transition-metal catalyst, such as palladium, to form symmetrical ureas. acs.org Advanced electrochemical methods have been developed that combine a Pd(II) catalyst with anodic recycling to drive the oxidative carbonylation of both aromatic and aliphatic primary amines under atmospheric pressure of carbon monoxide. acs.org

Furthermore, alternative carbonyl sources are employed to avoid hazardous reagents. The reaction of ethylene (B1197577) carbonate with amines, catalyzed by a solid base like CaO, provides an effective route to N,N'-disubstituted ureas under relatively mild conditions. scispace.com

Table 1: Comparison of Selected Direct Synthetic Approaches for N,N'-Disubstituted Ureas

Method Reactants Catalyst/Reagent Key Features Citation(s)
Catalytic Amidation Carboxylic Acid + Urea Mg(NO₃)₂ or Imidazole Direct use of urea as a stable nitrogen source; avoids hazardous activating agents. nih.govcore.ac.uk
Oxidative Carbonylation Amine + Carbon Monoxide (CO) Palladium (Pd) complexes Utilizes CO as the carbonyl source; can be coupled with electrochemical catalyst recycling. acs.org
Carbonate Chemistry Amine + Ethylene Carbonate Calcium Oxide (CaO) Employs a stable, non-phosgene carbonyl source; heterogeneous catalysis simplifies purification. scispace.com

Isocyanate-Based Synthetic Routes

The most traditional and widely utilized method for synthesizing N,N'-disubstituted ureas is the reaction of an amine with an isocyanate. tandfonline.comnih.gov For this compound, this would involve the nucleophilic addition of isopropylamine (B41738) to cyclohexyl isocyanate, or conversely, cyclohexylamine (B46788) to isopropyl isocyanate.

Isocyanates themselves can be generated through various means. The classical industrial method involves the use of phosgene, but its high toxicity has driven the development of safer alternatives. tandfonline.comnih.gov Phosgene equivalents, such as triphosgene, and other reagents like p-nitrophenyl chloroformate can be used to convert amines to isocyanates or their carbamate (B1207046) precursors in a one-pot procedure. tandfonline.comijcce.ac.ir

Advanced methods focus on the in situ generation of isocyanates. The Hofmann rearrangement of primary amides, induced by reagents like phenyliodine diacetate, produces an isocyanate intermediate that immediately reacts with a present amine to form the urea derivative. organic-chemistry.orgorganic-chemistry.org Similarly, the Curtius rearrangement allows for the transformation of acyl azides into isocyanates. organic-chemistry.org Another approach involves the in-situ generation of isocyanates from Boc-protected amines using reagents such as 2-chloropyridine (B119429) and trifluoromethanesulfonyl anhydride. organic-chemistry.org

Reaction Kinetics and Thermodynamic Analysis of this compound Formation

The efficiency and outcome of the synthesis of this compound are governed by the underlying principles of reaction kinetics and thermodynamics. These factors determine the reaction rate, the position of equilibrium, and the energy requirements of the synthetic pathway.

Elucidation of Rate-Determining Steps

The rate-determining step (RDS) in urea synthesis is highly dependent on the specific reaction pathway.

In Isocyanate-Free Routes: For the synthesis using ethylene carbonate and an amine catalyzed by CaO, the initial formation of a carbamate intermediate is rapid. scispace.com The subsequent reaction of this carbamate with a second amine molecule is considered the rate-determining step. scispace.com

In Catalytic Dehydrogenative Coupling: In manganese-catalyzed routes that form ureas from formamides and amines, computational studies indicate that the rate-limiting step is the regeneration of the active catalyst. acs.orgsemanticscholar.org

In Electrochemical Synthesis: For the direct synthesis of urea from N₂ and CO₂, density functional theory (DFT) calculations suggest that the C–N coupling step often has a substantial free-energy change and can be rate-determining. pnas.org

Energy Profiles of Synthesis Reactions

For example, computational studies on the formation of urea from formamide (B127407) and ammonia (B1221849) have explored various pathways. whiterose.ac.uk The direct concerted reaction between these closed-shell molecules was found to be endothermic. whiterose.ac.uk In contrast, radical-radical reactions or routes involving charged species presented much lower activation barriers, suggesting their potential feasibility under specific conditions, such as those found in the interstellar medium. whiterose.ac.uk DFT calculations on the electrochemical synthesis of urea from N₂ and CO₂ on different catalysts have been used to map the complete free energy profile, identifying intermediates and the energy barriers between them. pnas.orgacs.org These profiles show that the formation of a key *NCON intermediate can be favorable on certain catalytic surfaces. acs.org

Table 2: Selected Calculated Energy Barriers for Urea Formation Pathways

Reaction Pathway Description Calculated Activation Energy / Energy Change (ΔG) Finding Citation(s)
Neutral-Neutral Reaction Formamide + Ammonia → Urea + H₂ Endothermic by 26 kJ mol⁻¹ Gas-phase reaction is thermodynamically unfavorable. whiterose.ac.uk
Radical-Radical Reaction Radical-based formation Barrier of 4 kJ mol⁻¹ Low barrier suggests feasibility. whiterose.ac.uk
Charged Species Route Ion-molecule reaction with water Barrier of 8 kJ mol⁻¹ Low barrier suggests feasibility. whiterose.ac.uk
Electrochemical C-N Coupling N₂ + CO₂ on BiOₓ catalyst ΔG = 1.92 eV High energy barrier for the rate-determining step. pnas.org
Electrochemical C-N Coupling N₂ + CO₂ on SbₓBi₁₋ₓOᵧ catalyst ΔG = 1.03 eV Doping significantly reduces the energy barrier for the RDS. pnas.org

Investigation of Reaction Mechanisms through Experimental and Computational Methods

A combination of experimental and computational techniques is essential for a comprehensive understanding of the reaction mechanisms leading to N,N'-disubstituted ureas.

Experimental investigations often rely on spectroscopic and chromatographic methods to monitor reaction progress and identify transient species. Fourier Transform Infrared (FTIR) spectroscopy is used for both qualitative and quantitative analysis of reaction products, including intermediates like ammonia and isocyanic acid during urea decomposition. core.ac.ukrsc.org High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for separating and identifying products and by-products in the reaction mixture. rsc.orgvinca.rs Thermal analysis methods like Differential Scanning Calorimetry (DSC) provide crucial data on the thermal properties and phase transitions of reactants and products, which helps in understanding the reaction thermodynamics. rsc.org

Computational methods, particularly Density Functional Theory (DFT), complement these experiments by providing a molecular-level view of the reaction. nih.govtandfonline.com DFT calculations are used to:

Model the geometry of reactants, intermediates, and transition states. researchgate.net

Calculate the energy profiles of proposed reaction pathways, helping to determine the most likely mechanism. pnas.orgwhiterose.ac.ukacs.org

Investigate the role of catalysts by modeling their interaction with substrates. vinca.rs

Elucidate complex rearrangements, such as the Lossen rearrangement, in the formation of ureas from hydroxamic acids. researchgate.netresearchgate.net

Table 3: Methods for Investigating Urea Synthesis Mechanisms

Method Type Specific Technique Application in Urea Synthesis Citation(s)
Experimental Fourier Transform Infrared (FTIR) Spectroscopy Qualitative and quantitative analysis of gaseous and condensed phase products and intermediates. core.ac.ukrsc.org
Experimental High-Performance Liquid Chromatography (HPLC) Separation and quantification of urea and its by-products from reaction mixtures. rsc.org
Experimental Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation of intermediates and final products. vinca.rs
Experimental Differential Scanning Calorimetry (DSC) Measurement of thermal properties (melting, decomposition) and reaction enthalpies. rsc.org
Computational Density Functional Theory (DFT) Calculation of reaction energy profiles, transition state structures, and thermodynamic feasibility of pathways. whiterose.ac.uknih.govrsc.org
Computational Master Equation Modeling Simulation of reaction kinetics, especially for complex gas-phase reactions involving multiple isomers and pathways. rsc.org

Mechanistic Role of Catalysts and Additives

While catalyst-free synthesis is viable, catalysts and additives can be employed to enhance reaction rates and yields, particularly in non-aqueous or solvent-free conditions.

Tertiary Amines as Catalysts: Tertiary amines are frequently used as catalysts in the reaction between isocyanates and nucleophiles. Their catalytic action in the formation of ureas proceeds through a nucleophilic catalysis mechanism. The tertiary amine first activates the isocyanate by forming a reactive complex. This complex is more susceptible to nucleophilic attack by the primary or secondary amine (in this case, cyclohexylamine) than the isocyanate itself. The catalytic activity of tertiary amines is dependent on their steric accessibility and basicity. researchgate.net For instance, triethylamine (B128534) is a commonly used catalyst in such reactions. nih.gov

Ionic Liquids as Catalysts: In recent years, ionic liquids have emerged as effective catalysts for the synthesis of ureas from amines and carbon dioxide, which can be an alternative route to using isocyanates. For example, a basic ionic liquid such as 1-n-butyl-3-methyl imidazolium (B1220033) hydroxide (B78521) ([Bmim]OH) has been shown to catalyze the formation of disubstituted ureas. researchgate.net The mechanism involves the activation of CO2 by the basic ionic liquid to form a carbamate intermediate with the amine. This intermediate then reacts with a second amine to produce the urea. While this method is typically used for symmetrical ureas, it highlights the potential of ionic liquids to facilitate urea formation under specific conditions. researchgate.net

Base-Catalyzed Condensation: In methods where a "blocked" isocyanate precursor is used, such as N-substituted trichloroacetamides (NTCAs), a strong organic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is often employed as a catalyst. The base facilitates the in-situ formation of the isocyanate from the NTCA, which then reacts with the amine to form the urea. nih.gov

The following table summarizes the mechanistic roles of different types of catalysts and additives in the synthesis of ureas.

Catalyst/AdditiveMechanistic RoleRelevant Findings
Tertiary Amines (e.g., Triethylamine) Nucleophilic catalysis: Activates the isocyanate group by forming a more reactive complex, facilitating nucleophilic attack by the amine. researchgate.netThe catalytic activity is influenced by the amine's basicity and steric hindrance. researchgate.net
Ionic Liquids (e.g., [Bmim]OH) Activates CO2 (an alternative to isocyanates) to form a carbamate intermediate with the amine, which then reacts with a second amine. researchgate.netCan enable solvent-free synthesis of ureas. researchgate.net
Strong Organic Bases (e.g., DBU) Catalyzes the in-situ formation of isocyanates from "blocked" isocyanate precursors like NTCAs. nih.govUseful for generating reactive isocyanates under controlled conditions. nih.gov

Advanced Structural Characterization and Conformational Analysis of 1 Cyclohexyl 3 Propan 2 Ylurea

Solid-State Structural Elucidation by X-ray Crystallography

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. google.com This technique would provide unequivocal proof of the molecular structure, conformation, and packing of 1-Cyclohexyl-3-propan-2-ylurea.

Determination of Unit Cell Parameters and Space Group

The initial step in a crystallographic study involves diffracting X-rays from a single crystal of the compound. uu.nl This experiment determines the dimensions of the unit cell—the fundamental repeating block of the crystal lattice—defined by the lengths of the axes (a, b, c) and the angles between them (α, β, γ). The diffraction pattern also reveals the crystal system and the space group, which describes the symmetry elements present within the unit cell. uu.nl For a related compound, 1-cyclohexyl-3-(p-tolyl)urea, the crystal system was determined to be monoclinic with a P2₁/c space group. researchgate.net Similar analysis would be necessary for this compound to define its fundamental crystallographic properties.

Table 1: Required Unit Cell Parameters for this compound

ParameterDescriptionRequired Data
a (Å) Length of the a-axisNot Available
b (Å) Length of the b-axisNot Available
c (Å) Length of the c-axisNot Available
α (°) Angle between b and c axesNot Available
β (°) Angle between a and c axesNot Available
γ (°) Angle between a and b axesNot Available
Volume (ų) Volume of the unit cellNot Available
Crystal System One of seven crystal systemsNot Available
Space Group Symmetry group of the crystalNot Available
Z Number of molecules per unit cellNot Available

Elucidation of Intermolecular Interactions and Crystal Packing Motifs (e.g., Hydrogen Bonding Networks)

The urea (B33335) group is an excellent hydrogen bond donor (N-H) and acceptor (C=O). tandfonline.com Therefore, extensive hydrogen bonding is expected to be a dominant feature in the crystal packing of this compound. X-ray analysis would reveal the specific hydrogen bonding network, identifying which atoms are involved and the geometry of these interactions. tandfonline.com Molecules often form distinct patterns, such as chains or sheets, through these interactions. In many urea derivatives, centrosymmetric dimers are formed via N-H···O hydrogen bonds. researchgate.net Understanding these packing motifs is crucial as they influence the physical properties of the crystal, such as melting point and solubility.

Solution-State Structural Characterization through Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. A full characterization of this compound would require a suite of NMR experiments.

¹H NMR and ¹³C NMR Spectral Assignment and Interpretation

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR: The spectrum would show distinct signals for the protons on the cyclohexyl ring, the isopropyl group, and the N-H protons of the urea linkage. The chemical shift (δ) of each signal, its integration (number of protons), and its multiplicity (splitting pattern due to coupling with neighboring protons) would be used for assignment. For instance, the methine proton of the isopropyl group would be expected to appear as a septet, while the methyl protons would be a doublet. rsc.orgtandfonline.com

¹³C NMR: The ¹³C NMR spectrum would show the number of chemically non-equivalent carbon atoms in the molecule. The chemical shifts would be characteristic of the type of carbon (e.g., C=O of the urea, carbons of the cyclohexyl and isopropyl groups). The carbonyl carbon of the urea group is typically found significantly downfield. rsc.org

Table 2: Predicted ¹H and ¹³C NMR Data Requirements for this compound

GroupAtom TypePredicted Chemical Shift (ppm)MultiplicityRequired Data
IsopropylCH~3.8 - 4.2SeptetNot Available
IsopropylCH₃~1.1 - 1.3DoubletNot Available
CyclohexylCH~3.4 - 3.8MultipletNot Available
CyclohexylCH₂~1.0 - 2.0MultipletsNot Available
UreaNH (Cyclohexyl)VariableDoublet/BroadNot Available
UreaNH (Isopropyl)VariableDoublet/BroadNot Available
UreaC=O~155 - 160SingletNot Available
IsopropylC (CH)~40 - 45-Not Available
IsopropylC (CH₃)~20 - 25-Not Available
CyclohexylC (CH)~48 - 52-Not Available
CyclohexylC (CH₂)~24 - 34-Not Available

Two-Dimensional NMR Techniques for Connectivity and Proximity Analysis

To unambiguously assign all proton and carbon signals and confirm the structure, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal which protons are spin-coupled to each other, confirming the connectivity within the cyclohexyl and isopropyl fragments. Cross-peaks would be observed between adjacent protons (e.g., between the isopropyl CH and its CH₃ protons).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the assignment of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. It is crucial for establishing the connectivity between the different fragments of the molecule, for example, by showing a correlation from the N-H protons to the carbons of the isopropyl and cyclohexyl groups, and to the carbonyl carbon.

Without access to published spectra, a detailed interpretation and assignment for this compound remains speculative. The acquisition and analysis of this data are necessary for a complete scientific description of this compound.

Vibrational Spectroscopy for Functional Group and Conformational Insights

Infrared (IR) Spectroscopy for Urea C=O and N-H Vibrations

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups within a molecule. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes, provided these vibrations cause a change in the molecule's dipole moment. pages.dev For this compound, the most prominent and diagnostic signals arise from the urea moiety, specifically the carbonyl (C=O) and amine (N-H) groups.

The IR spectrum of a urea derivative is typically characterized by several key absorption bands:

N-H Stretching: The N-H bonds of the secondary amine groups give rise to sharp absorption bands in the region of 3300-3400 cm⁻¹. In solid-state measurements (e.g., KBr pellet), hydrogen bonding can cause these bands to broaden and shift to lower wavenumbers.

C=O Stretching (Amide I band): The carbonyl group (C=O) stretching vibration is one of the most intense and recognizable peaks in the spectrum. For substituted ureas, this "Amide I" band typically appears in the range of 1630-1695 cm⁻¹. Its precise position is sensitive to hydrogen bonding and the electronic nature of the substituents. In similar urea derivatives, this peak is often observed around 1682-1690 cm⁻¹. tandfonline.comacs.org

N-H Bending (Amide II band): This vibration, which involves a combination of N-H in-plane bending and C-N stretching, results in a strong band known as the "Amide II" band. It is typically found between 1510 and 1550 cm⁻¹. acs.org

The aliphatic C-H stretching vibrations from the cyclohexyl and isopropyl groups are also visible, typically appearing just below 3000 cm⁻¹ (e.g., 2850-2970 cm⁻¹). acs.org

Table 1: Characteristic Infrared Absorption Bands for this compound

Vibrational Mode Functional Group Typical Wavenumber (cm⁻¹) Expected Intensity
N-H Stretch -NH- 3300 - 3400 Medium-Strong
C-H Stretch (aliphatic) Cyclohexyl, Isopropyl 2850 - 2970 Strong
C=O Stretch (Amide I) Urea C=O 1630 - 1695 Strong, Sharp

Raman Spectroscopy for Molecular Symmetry and Vibrational Modes

Raman spectroscopy serves as a valuable complement to IR spectroscopy. It measures the inelastic scattering of monochromatic light (from a laser) that results from the light's interaction with the molecule's vibrational modes. edinst.com A key difference is the selection rule: a vibration is Raman-active if it causes a change in the molecule's polarizability. edinst.com Consequently, symmetric, non-polar bonds often produce strong Raman signals, whereas they may be weak or absent in an IR spectrum.

For this compound, Raman spectroscopy would be particularly effective for observing:

Cyclohexyl Ring Vibrations: The saturated carbocyclic ring of the cyclohexyl group has several characteristic Raman-active modes, including ring breathing and deformation modes, which appear in the fingerprint region (800-1200 cm⁻¹). ustc.edu.cn

C-C and C-H Vibrations: The carbon backbone of the isopropyl and cyclohexyl groups would exhibit strong signals corresponding to C-C and C-H stretching and bending modes. researchgate.net

Urea Skeleton Vibrations: While the polar C=O and N-H groups are dominant in the IR spectrum, the vibrations of the entire urea skeleton can also be observed in the Raman spectrum, providing additional structural information.

The complementary nature of IR and Raman spectroscopy allows for a more complete vibrational analysis of the molecule. spectroscopyonline.com

Table 2: Predicted Key Raman Shifts for this compound

Structural Unit Vibrational Mode Expected Raman Shift (cm⁻¹)
Cyclohexyl & Isopropyl C-H Stretching 2800 - 3000
Cyclohexyl & Isopropyl C-H Bending/Deformation 1300 - 1470
Cyclohexyl Ring Ring Breathing/Deformation 800 - 1200

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern. etamu.edu For this compound (molecular formula C₁₀H₂₀N₂O), the calculated monoisotopic mass is 184.1576 Da.

Upon ionization in the mass spectrometer, typically by electron impact (EI), a molecular ion ([M]⁺•) is formed. This ion is often unstable and undergoes fragmentation by breaking at its weakest bonds. libretexts.org The analysis of the resulting fragment ions helps to piece together the original structure.

Key fragmentation pathways for this compound would likely involve cleavage of the C-N bonds adjacent to the carbonyl group, a common fragmentation pattern for ureas and amides. libretexts.org

Cleavage α to the carbonyl group: The molecule can fragment on either side of the urea linkage.

Loss of the isopropyl group (•CH(CH₃)₂) would lead to a fragment at m/z 141.

Cleavage can yield a cyclohexylamino radical and a charged isopropyl isocyanate fragment [CH₃CH(NCO)H]⁺• or vice versa.

McLafferty-type Rearrangement: A hydrogen atom from the cyclohexyl ring could be transferred to the carbonyl oxygen, followed by cleavage, leading to characteristic fragments.

Loss of the Cyclohexyl Ring: Fragmentation can lead to the loss of the cyclohexyl group, resulting in a fragment at m/z 101, or the formation of a charged cyclohexyl fragment [C₆H₁₁]⁺ at m/z 83. libretexts.org

The base peak in the spectrum, the most abundant ion, often corresponds to the most stable fragment formed. For aliphatic amines and their derivatives, this is frequently the ion resulting from alpha-cleavage. docbrown.info

Table 3: Predicted Mass Spectrometry Fragments for this compound

m/z Proposed Fragment Ion Formula
184 Molecular Ion ([M]⁺•) [C₁₀H₂₀N₂O]⁺•
141 [M - CH(CH₃)₂]⁺ [C₇H₁₃N₂O]⁺
100 [Cyclohexyl-NH-C=O]⁺ [C₇H₁₂NO]⁺
99 [Cyclohexyl-N=C=O]⁺• [C₇H₁₁NO]⁺•
84 [Isopropyl-NH-C=O]⁺ [C₄H₈NO]⁺
83 [Cyclohexyl]⁺ [C₆H₁₁]⁺
58 [Isopropyl-NH₂]⁺• [C₃H₈N]⁺•

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) present in a compound. This is typically achieved through combustion analysis, where a sample is burned in an excess of oxygen, and the resulting combustion products (CO₂, H₂O, N₂) are collected and quantified.

The experimental percentages are then compared to the theoretical values calculated from the compound's proposed molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's stoichiometric composition and purity. youtube.com

For this compound, the molecular formula is C₁₀H₂₀N₂O, with a molecular weight of 184.29 g/mol . The theoretical elemental composition can be calculated as follows:

Carbon (C): (10 * 12.011) / 184.29 * 100% = 65.16%

Hydrogen (H): (20 * 1.008) / 184.29 * 100% = 10.94%

Nitrogen (N): (2 * 14.007) / 184.29 * 100% = 15.20%

Oxygen (O): (1 * 15.999) / 184.29 * 100% = 8.68%

Table 4: Elemental Composition of this compound (C₁₀H₂₀N₂O)

Element Atomic Weight ( g/mol ) Moles in Formula Total Mass ( g/mol ) Theoretical Percentage (%)
Carbon (C) 12.011 10 120.11 65.16
Hydrogen (H) 1.008 20 20.16 10.94
Nitrogen (N) 14.007 2 28.014 15.20
Oxygen (O) 15.999 1 15.999 8.68

| Total | | | 184.29 | 100.00 |

In research, the results of elemental analysis are typically presented as "Anal. Calcd for C₁₀H₂₀N₂O: C, 65.16; H, 10.94; N, 15.20. Found: C, xx.xx; H, x.xx; N, xx.xx." acs.org The "Found" values are the results from the experiment, and a close match (typically within ±0.4%) confirms the empirical and molecular formula.

Theoretical and Computational Investigations of 1 Cyclohexyl 3 Propan 2 Ylurea

Quantum Chemical Studies for Electronic Structure and Reactivity

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), provide profound insights into the electronic structure and reactivity of molecules like 1-Cyclohexyl-3-propan-2-ylurea. These computational methods allow for the detailed examination of properties that are often difficult or impossible to measure experimentally.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. researchgate.netimperial.ac.uk It is based on the principle that the energy of the ground state of a molecule is completely determined by its electron density. nih.gov DFT calculations have been widely applied to study the ground state properties of various organic molecules. bohrium.comresearchgate.net

For this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set such as 6-311G(d,p), can be employed to determine its optimized geometry, total energy, and the distribution of electrons within the molecule. researchgate.netmdpi.com These calculations provide a foundational understanding of the molecule's stability and intrinsic electronic characteristics. The geometry optimization process seeks the lowest energy conformation of the molecule, providing crucial information about bond lengths, bond angles, and dihedral angles.

Table 1: Representative Calculated Ground State Properties of Urea (B33335) Derivatives

PropertyTypical Calculated Value RangeSignificance
Total EnergyVaries depending on the specific molecule and computational levelA lower total energy indicates a more stable molecular structure.
Dipole Moment~2-5 Debye for similar urea derivativesIndicates the overall polarity of the molecule, influencing its solubility and intermolecular interactions.
Key Bond Lengths (e.g., C=O, C-N)C=O: ~1.25 Å, C-N: ~1.37 ÅProvides insight into the bonding characteristics and potential for resonance within the urea group.

Note: The values in this table are illustrative for urea derivatives and the exact values for this compound would require specific DFT calculations.

Frontier Molecular Orbital (FMO) Analysis of Reactivity Sites

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. researchgate.netrsc.org A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates a molecule is more prone to chemical reactions. researchgate.net For this compound, the distribution of the HOMO and LUMO across the molecule would pinpoint the most probable sites for nucleophilic and electrophilic attack, respectively. The analysis of these orbitals reveals regions of high electron density (potential nucleophilic sites) and low electron density (potential electrophilic sites). researchgate.netresearchgate.net

Table 2: Illustrative Frontier Molecular Orbital Data for Organic Molecules

ParameterTypical Value Range (eV)Interpretation
HOMO Energy-5 to -7 eVHigher energy indicates a greater tendency to donate electrons.
LUMO Energy-1 to 1 eVLower energy indicates a greater tendency to accept electrons.
HOMO-LUMO Gap4 to 6 eVA larger gap correlates with higher kinetic stability and lower chemical reactivity. researchgate.net

Note: These are general ranges for organic molecules. Specific calculations for this compound are needed for precise values.

Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards charged species. uni-muenchen.deresearchgate.net The MEP map illustrates the electrostatic potential on the electron density surface of the molecule, with different colors representing different potential values. nih.govresearchgate.net

Typically, red and yellow regions indicate negative electrostatic potential, highlighting areas that are rich in electrons and susceptible to electrophilic attack. researchgate.net Conversely, blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. nih.gov Green areas correspond to neutral potential. nih.gov For this compound, the MEP map would likely show a region of high negative potential around the carbonyl oxygen of the urea group, making it a primary site for electrophilic interaction. The nitrogen atoms and the regions around the hydrogen atoms of the N-H groups would likely exhibit positive potential, indicating them as sites for nucleophilic interaction.

Prediction of Spectroscopic Parameters (e.g., NMR shielding, vibrational frequencies)

Computational methods, particularly DFT, can be used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure.

NMR Shielding: The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for calculating NMR chemical shifts. researchgate.net These calculations can predict the ¹H and ¹³C NMR spectra of this compound, providing theoretical chemical shift values for each unique proton and carbon atom in the molecule. youtube.com Comparing these predicted spectra with experimentally obtained spectra can aid in the structural elucidation and assignment of signals.

Vibrational Frequencies: DFT calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) spectrum. mdpi.com Each calculated frequency can be associated with a specific vibrational mode, such as the stretching or bending of particular bonds. For this compound, characteristic vibrational frequencies for the C=O stretch, N-H stretch, and various C-H and C-N vibrations can be calculated. These theoretical frequencies, often scaled by a factor to account for anharmonicity and other systematic errors, can be compared with experimental IR spectra to validate the computed structure. chemrxiv.org

Molecular Mechanics and Dynamics Simulations for Conformational Landscapes

While quantum chemical methods provide detailed electronic information, molecular mechanics and dynamics simulations are powerful tools for exploring the conformational flexibility and dynamics of molecules.

Conformational Sampling and Energy Minimization

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. lumenlearning.comsapub.org For a flexible molecule like this compound, which contains a cyclohexane (B81311) ring and rotatable single bonds, a multitude of conformations are possible.

Molecular mechanics methods, which use a simpler, classical mechanics-based approach, are well-suited for exploring the potential energy surface of large molecules. lumenlearning.com Conformational sampling techniques, such as systematic searches or molecular dynamics simulations, can be used to generate a wide range of possible conformations. Subsequently, energy minimization is performed on these conformers to find the local and global energy minima. sapub.org This process identifies the most stable, low-energy conformations of this compound. The stability of different conformers is influenced by factors such as steric hindrance, with substituents on a cyclohexane ring generally preferring the equatorial position to minimize 1,3-diaxial interactions. libretexts.org

Dynamics of this compound in Various Environments

For instance, in an aqueous environment, MD simulations could reveal how water molecules arrange around the hydrophobic cyclohexyl and isopropyl groups and how they interact with the polar urea moiety through hydrogen bonding. This is crucial for understanding the solubility and transport properties of the molecule. Studies on other urea derivatives have shown that urea can form strong hydrogen bonds and even stacking interactions with other molecules, including nucleobases in RNA. acs.orgnih.gov It is hypothesized that urea molecules, along with water, can form cage-like structures that can trap parts of larger molecules, contributing to processes like RNA unfolding. acs.org

In a biological context, such as near a protein binding site, MD simulations could elucidate the specific interactions that stabilize the compound-protein complex. These interactions could include hydrogen bonds between the urea group and amino acid residues, as well as van der Waals interactions involving the cyclohexyl and propan-2-yl groups. The flexibility of the cyclohexyl ring and the rotational freedom around the C-N bonds would also be critical aspects to analyze, as they determine the molecule's ability to adapt its conformation to fit into a binding pocket.

Advanced Computational Methodologies in Urea Chemistry

Modern computational chemistry offers a suite of tools to analyze the electronic structure and bonding in molecules with a high level of detail. For urea derivatives, methods like Non-Covalent Interaction (NCI) analysis and the Quantum Theory of Atoms in Molecules (QTAIM) are particularly insightful.

Non-Covalent Interaction (NCI) analysis is a computational method used to visualize and characterize weak interactions, such as hydrogen bonds, van der Waals forces, and steric clashes. nih.gov This technique is based on the electron density and its derivatives. The analysis generates 3D isosurfaces that highlight regions of non-covalent interactions, with different colors indicating the type and strength of the interaction.

In a molecule like this compound, NCI analysis would be instrumental in identifying:

Hydrogen Bonds: The urea moiety is both a hydrogen bond donor (the N-H groups) and acceptor (the C=O group). NCI analysis can visualize the hydrogen bonds formed between urea molecules or between urea and solvent molecules.

Van der Waals Interactions: The non-polar cyclohexyl and isopropyl groups would exhibit significant van der Waals interactions with their surroundings. NCI plots can reveal the spatial extent and nature of these stabilizing interactions.

Steric Hindrance: The bulky cyclohexyl and isopropyl groups can create steric hindrance, which can be visualized as regions of repulsive interactions in an NCI plot.

Studies on various urea-containing systems have successfully used NCI analysis to understand their binding modes and supramolecular assemblies. researchgate.nettandfonline.com For example, in co-crystals of urea with dicarboxylic acids, NCI analysis helps to delineate the network of hydrogen bonds and other non-covalent interactions that dictate the crystal packing. tandfonline.com

Table 1: Illustrative NCI Analysis Results for a Hypothetical Dimer of this compound

Interaction TypeInteracting GroupsTypical Sign(λ₂)ρ Value Range (a.u.)
Hydrogen BondN-H···O=C-0.02 to -0.04
Van der WaalsCyclohexyl···Cyclohexyl-0.01 to 0.01
Steric RepulsionIsopropyl···Cyclohexyl (close contact)0.01 to 0.02

This table is illustrative and based on general principles of NCI analysis for urea derivatives.

The Quantum Theory of Atoms in Molecules (QTAIM), also known as Bader's theory, is a powerful method for analyzing the electron density distribution in a molecule to characterize chemical bonds and intermolecular interactions. crystalsolutions.euuwa.edu.au QTAIM defines atoms as regions of space and analyzes the properties of the electron density at specific points called bond critical points (BCPs). The properties at a BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), provide quantitative information about the nature of the chemical bond.

For this compound, a QTAIM analysis would provide:

Characterization of Covalent Bonds: The strength and nature of the covalent bonds (C-N, C=O, C-C, C-H, N-H) can be quantified.

Analysis of Hydrogen Bonds: The presence of a BCP between a hydrogen atom of one molecule and an oxygen or nitrogen atom of another is a clear indicator of a hydrogen bond. The values of ρ and ∇²ρ at this BCP can be used to estimate the strength of the hydrogen bond. yu.edu.jo

Atomic Charges and Properties: QTAIM allows for the partitioning of the molecular volume into atomic basins, enabling the calculation of atomic properties like charge and energy. crystalsolutions.eu

Theoretical studies on urea and its derivatives have extensively used QTAIM to understand the effects of intermolecular interactions on their electronic structure. crystalsolutions.euuwa.edu.aucdnsciencepub.comnih.gov For example, it has been shown that the formation of hydrogen bonds in crystalline urea leads to a polarization of the molecule and changes in the topological properties of its covalent bonds compared to the isolated molecule. crystalsolutions.eu

Table 2: Illustrative QTAIM Parameters for Selected Interactions in a Hypothetical this compound System

Bond/InteractionElectron Density (ρ) at BCP (a.u.)Laplacian of Electron Density (∇²ρ) at BCP (a.u.)Interpretation
C=O (covalent)~0.40NegativeShared interaction (covalent bond)
C-N (covalent)~0.30NegativeShared interaction (covalent bond)
N-H···O (H-bond)~0.02PositiveClosed-shell interaction (hydrogen bond)

This table is illustrative and based on typical values found in QTAIM studies of urea-containing systems.

Chemical Reactivity and Functionalization of the 1 Cyclohexyl 3 Propan 2 Ylurea Scaffold

Modification of the Urea (B33335) Linkage

The urea linkage is a primary site for chemical transformation due to the presence of reactive N-H bonds and the electrophilic carbonyl carbon.

The nitrogen atoms of the urea group can be functionalized through various substitution reactions, such as alkylation and acylation. While ureas can sometimes undergo O-alkylation to form isoureas, specific conditions can favor N-alkylation. google.com For instance, the reaction of an N-substituted urea with an alkylating agent in the presence of a solid base and a phase-transfer catalyst can effectively yield N,N'-disubstituted ureas. google.com A process for the N-alkylation of N-isopropylurea with butyl bromide has been demonstrated to produce N-butyl-N'-isopropylurea, a close analog of the target scaffold. google.com This suggests that either nitrogen on the 1-Cyclohexyl-3-propan-2-ylurea scaffold could be targeted for further substitution.

Acylation reactions can introduce a variety of functional groups onto the urea nitrogens. N-acylureas can be prepared through the reaction of N-acylisocyanates with amines or by reacting isocyanates with amides, though the latter may require harsh conditions. reading.ac.uk More contemporary, metal-free methods involve the coupling of amides and amines using a hypervalent iodine reagent like diacetoxyiodobenzene, PhI(OAc)₂, which proceeds under mild conditions and tolerates a wide range of functional groups. mdpi.com These methods provide a pathway to introduce acyl, aryl, or other complex fragments onto the urea backbone of this compound.

Table 1: Representative N-Substitution Reactions for Urea Scaffolds
Reaction TypeReagents & ConditionsProduct TypeKey FindingsReference
N-AlkylationAlkyl halide (e.g., Butyl bromide), solid base, phase-transfer catalystN,N'-DialkylureaDemonstrated for the synthesis of N-butyl-N'-isopropylurea from N-isopropylurea. google.com
N-AcylationN-Acylisocyanates + AminesN-AcylureaA routine method for preparing N-acylureas. reading.ac.uk
N-Arylation/Alkylation (Coupling)Amide, Amine, PhI(OAc)₂, K₃PO₄, 80 °CUnsymmetrical UreaA metal-free method for coupling primary amides with primary or secondary amines. mdpi.com

The urea linkage can be cleaved under certain conditions, typically through hydrolysis. Under acidic or basic conditions, disubstituted ureas can hydrolyze to yield an amine and an isocyanate intermediate. smolecule.com Interestingly, increased steric bulk around the urea carbonyl, such as that provided by isopropyl groups, can facilitate the hydrolysis reaction. scribd.com This enhanced reactivity is attributed to steric compression that promotes the departure of the amine leaving group to form the isocyanate. scribd.com

Rearrangement reactions common in organic synthesis, such as the Hofmann, Curtius, and Lossen rearrangements, proceed through isocyanate intermediates and can be conceptually linked to the reactivity of the urea scaffold. rsc.orgbyjus.combdu.ac.in For example, the Curtius rearrangement involves the thermal decomposition of an acyl azide (B81097) to form an isocyanate, which can then react with an amine to form a substituted urea. byjus.combdu.ac.inchemicalpapers.com While these are primarily synthetic routes to ureas, they underscore the centrality of the isocyanate intermediate in both the formation and potential rearrangement pathways of urea derivatives. rsc.orgorganic-chemistry.org The 1,3-diaza-Claisen rearrangement is another pathway available to certain urea derivatives, particularly those derived from tertiary allylic amines, which can be catalyzed by palladium(0) to afford rearranged urea products. uvm.edu

N-Substitution Reactions on the Urea Nitrogens

Functionalization of the Cyclohexyl Moiety

The saturated cyclohexyl ring is generally less reactive than the urea group, but it can be modified under specific conditions.

Direct functionalization of the C-H bonds of the cyclohexyl ring can be achieved through radical reactions. For example, radical bromination using N-bromosuccinimide (NBS) with a radical initiator like AIBN is a standard method for introducing a bromine atom onto an alkane. This reaction would likely occur at one of the secondary carbons of the cyclohexyl ring. Analogous radical brominations have been successfully performed on similar cyclic structures like N-protected piperidines. nih.gov The resulting cyclohexyl bromide derivative would be a versatile intermediate for subsequent nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups (e.g., -OH, -CN, -N₃, -OR).

Another potential route is the oxidation of a C-H bond on the cyclohexyl ring to a ketone, forming a cyclohexanone (B45756) derivative. While this typically requires strong oxidizing agents, it would provide a valuable synthetic handle for further modifications at the carbonyl group or at the adjacent α-carbons.

Ring-opening of a saturated carbocycle like cyclohexane (B81311) is energetically unfavorable and requires harsh conditions. However, if the ring is first functionalized, pathways to ring-opening can be envisioned. For instance, if the cyclohexyl group were oxidized to cyclohexene (B86901) oxide, the resulting epoxide ring could be opened by various nucleophiles under either acidic or basic conditions. libretexts.orgmasterorganicchemistry.com Acid-catalyzed opening of a substituted cyclohexene oxide with HBr, for example, proceeds via a transition state with significant Sₙ1 character, with the nucleophile attacking at the more substituted carbon. openstax.org Lewis acids are also known to catalyze the ring-opening of cyclohexene oxide. acs.org Alternatively, conversion of the cyclohexane ring to a cyclohexane-1,3-dione derivative could enable a ring-opening cyclization reaction with primary amines to access substituted indole (B1671886) structures. acs.org These scenarios, however, require prior modification of the stable cyclohexane ring.

Introduction of Additional Substituents via Electrophilic or Nucleophilic Reactions

Reactivity of the Propan-2-yl Substituent

The propan-2-yl (isopropyl) group is the least reactive part of the this compound molecule. It is a stable, saturated alkyl group with its reactivity largely confined to the tertiary C-H bond.

Similar to the cyclohexyl moiety, this tertiary position could be a target for radical halogenation. Radical bromination with NBS could selectively introduce a bromine atom at the tertiary carbon of the isopropyl group, given the higher stability of the resulting tertiary radical intermediate. This 2-bromo-2-propyl derivative could then undergo nucleophilic substitution or elimination reactions. Studies on the radical bromination of carbamates have shown that such C-H functionalization is feasible. nih.gov

Oxidation and Reduction Transformations

The oxidation and reduction of N,N'-disubstituted ureas like this compound are not as common as for other carbonyl compounds; however, specific transformations can be achieved under controlled conditions.

Oxidation: The urea functional group itself is generally stable towards oxidation. However, the nitrogen atoms and the adjacent α-carbons on the cyclohexyl and isopropyl substituents present potential sites for oxidative reactions.

Electrochemical Oxidation: A notable oxidation method applicable to related urea derivatives is the Shono oxidation, an anodic electrochemical process. For instance, the electrooxidation of N-substituted pyrrolidine-1-carboxamides, which are cyclic ureas, results in the formation of 2-alkoxypyrrolidine-1-carboxamides. rsc.org This proceeds via an N-acyliminium ion intermediate. A similar pathway could be envisioned for this compound, where oxidation at the α-carbon of the cyclohexyl or isopropyl group could occur.

Photochemical Oxidation: Irradiation with UV light can induce the oxidation of compounds containing C-Cl bonds to produce reactive species like trichloroacetyl chloride and phosgene. acs.org While not a direct oxidation of the urea, this highlights that photochemical methods can generate highly reactive intermediates from stable precursors, which can then react with ureas. acs.org

N-H Bond Activation: In the presence of strong oxidizing agents and metal catalysts, the N-H bonds of the urea could potentially be targeted. Reactions involving high-valent tungsten chlorides with N-substituted ureas have been shown to trigger protonation of the urea via N-H bond activation. unipi.it

Reduction: The carbonyl group of urea is significantly less electrophilic than that of ketones, aldehydes, or esters due to resonance stabilization from the two adjacent nitrogen atoms. Consequently, its reduction is challenging and requires harsh reaction conditions.

Carbonyl Reduction: Reduction of the urea carbonyl to a methylene (B1212753) group is not a standard transformation. More commonly, cleavage of the C-N bonds occurs under highly reductive conditions.

Related Reductions: In broader synthetic contexts, other functional groups within a molecule containing a urea moiety are often reduced selectively. For example, in the synthesis of substituted chromans, a nitro group was reduced to an amine, which then participated in a diastereoselective reductive amination, while the urea-like catalyst remained intact. beilstein-journals.orgnih.gov

Alpha-Hydrogen Abstraction and Carbanion Chemistry

The this compound molecule possesses hydrogen atoms on the carbons alpha to the nitrogen atoms—specifically, on the methine positions of the cyclohexyl and isopropyl groups.

Acidity and Abstraction: The N-H protons of the urea are the most acidic protons in the molecule and are readily abstracted by a base. However, the α-hydrogens can also be removed using a very strong base, such as an organolithium reagent like lithium diisopropylamide (LDA). The susceptibility of α-hydrogen atoms to abstraction is a known characteristic of related amide and urea systems. figshare.com The abstraction of an α-proton generates a carbanion, a potent nucleophile that can participate in various bond-forming reactions.

Carbanion Formation and Reactivity: The treatment of urea-derived benzomorpholines with LDA has been shown to generate carbanions. researchgate.net These intermediates can then undergo further reactions, such as rearrangement to form N-vinyl ureas. researchgate.net This demonstrates the feasibility of generating and utilizing carbanions from urea scaffolds.

N-Acyliminium Ion Precursors: While not a direct carbanion reaction, the chemistry of α-amido sulfones, which can be prepared from ureas, aldehydes, and p-toluenesulfinic acid, relies on related principles. mdpi.com These compounds serve as stable precursors for reactive N-acyliminium ions, which are powerful electrophiles for C-C bond formation. mdpi.com The reaction of N-(tosylmethyl)ureas with sodium cyanide, for example, proceeds through an intermediate formed by what can be considered an E2-like elimination, initiated by the base (CN- anion), to generate an N-acylimine that is then attacked by another cyanide ion. mdpi.com

Table 1: Summary of Potential Reactivity for the this compound Scaffold

Reaction Type Reagents/Conditions Potential Product/Intermediate Notes
Oxidation Electrochemical (e.g., Shono Oxidation) α-Alkoxylated Urea Proceeds via an N-acyliminium ion intermediate, analogous to cyclic ureas. rsc.org
Reduction Strong reducing agents C-N bond cleavage The urea carbonyl is highly stable to reduction.
α-H Abstraction Strong base (e.g., LDA) α-Carbanion The α-protons on the cyclohexyl and isopropyl groups can be abstracted. figshare.comresearchgate.net
N-H Abstraction Base Ureate Anion The N-H protons are the most acidic sites. unipi.it

Regioselectivity and Stereoselectivity in Urea-Based Reactions

The urea functional group is a cornerstone of organocatalysis, primarily due to its ability to act as a potent hydrogen-bond donor. researchgate.netresearchgate.net The two N-H groups can form directed, often bidentate, hydrogen bonds with electrophiles, stabilizing transition states and effectively controlling the regioselectivity and stereoselectivity of a wide array of chemical reactions. beilstein-journals.orgnih.gov While this compound is not a chiral catalyst itself, its urea core exemplifies the structural motif responsible for this powerful mode of activation.

Stereocontrol via Hydrogen Bonding: Chiral bifunctional ureas and thioureas are widely used as organocatalysts. beilstein-journals.orgnih.gov They activate substrates by forming hydrogen bonds with electrophilic groups like carbonyls or nitro moieties, increasing their reactivity. beilstein-journals.orgnih.gov Simultaneously, the chiral backbone of the catalyst creates a defined chiral environment around the reaction center, leading to high enantioselectivity. This strategy is successful in reactions like Michael additions, Diels-Alder reactions, and Mannich reactions. beilstein-journals.org The catalyst coordinates the transition state, lowering its energy and dictating the facial selectivity of the nucleophilic attack. beilstein-journals.orgnih.gov

Regiocontrol in Directed Reactions: A urea moiety within a reactant can direct incoming reagents to a specific position, thereby controlling regioselectivity. A study on the singlet-oxygen ene reaction and epoxidation of chiral alkenes featuring a remote urea functionality demonstrated this principle effectively. nih.gov The urea's N-H group formed a hydrogen bond with the oxidant (singlet oxygen or dimethyldioxirane), directing its attack to one face of the C-C double bond and controlling both the diastereoselectivity and the regioselectivity of hydrogen abstraction. nih.gov

Regioselectivity in Cascade Reactions: The differential reactivity of the nitrogen atoms in a urea scaffold can be exploited to achieve regioselective synthesis of heterocycles. Palladium-catalyzed cascade reactions have been developed to construct benzimidazolones and quinazolinediones from monosubstituted ureas and dihaloaromatic systems. acs.orgorganic-chemistry.org These methods achieve complete regiocontrol by leveraging the chemoselective nature of two distinct C-N bond-forming steps, allowing for the predictable synthesis of complex molecules from simple urea precursors. acs.org Similarly, the acid-catalyzed reaction of (2,2-diethoxyethyl)ureas with C-nucleophiles yields 4-substituted imidazolidin-2-ones with excellent regioselectivity, a result supported by quantum chemistry calculations. mdpi.com

Table 2: Examples of Regio- and Stereoselectivity Controlled by Urea Moieties

Reaction Type Role of Urea Selectivity Achieved Mechanism
Asymmetric Michael Addition Organocatalyst (Bifunctional Thio/Urea) High Enantio- and Diastereoselectivity Dual hydrogen bonding to the electrophile organizes the transition state. beilstein-journals.orgnih.gov
Koenigs-Knorr Glycosylation Catalyst High α- or 1,2-trans-Stereoselectivity Urea activates the glycosyl halide via hydrogen bonding. researchgate.net
Singlet Oxygen Ene Reaction Directing Group High Diastereo- and Regioselectivity Intramolecular hydrogen bonding between the urea N-H and singlet oxygen directs the attack. nih.gov
Heterocycle Synthesis Substrate Complete Regioselectivity Palladium-catalyzed cascade C-N couplings differentiate the two urea nitrogens. acs.orgorganic-chemistry.org
Friedel-Crafts Reaction Catalyst C-H Functionalization Urea catalyzes the formation of vinyl carbocations under basic conditions. nih.gov

Intermolecular Interactions and Supramolecular Assembly of 1 Cyclohexyl 3 Propan 2 Ylurea

Comprehensive Analysis of Hydrogen Bonding in Solid and Solution States

Hydrogen bonding is a predominant intermolecular force in ureas, significantly influencing their physical properties and crystal structures. byjus.comwikipedia.orglibretexts.org The urea (B33335) group (-NH-CO-NH-) in 1-cyclohexyl-3-propan-2-ylurea contains two N-H groups that act as hydrogen bond donors and a carbonyl oxygen that serves as a hydrogen bond acceptor.

In solution , the hydrogen bonding behavior becomes more dynamic and is highly dependent on the nature of the solvent. In non-polar solvents, the self-association of urea molecules through hydrogen bonding is expected to persist. However, in polar, hydrogen-bond-accepting solvents (like ethyl acetate), the solvent molecules can compete for hydrogen bonds, leading to a disruption of the ordered urea-urea interactions and the formation of urea-solvent hydrogen bonds. mdpi.com This is often observed as a shift in the N-H and C=O stretching frequencies in spectroscopic analyses. In solvents that can act as both hydrogen bond donors and acceptors (like isopropanol), a more complex equilibrium exists between urea self-association, urea-solvent hydrogen bonding, and solvent self-association. mdpi.com The dynamic exchange between different hydrogen-bonded states is a key feature of ureas in solution.

Interaction Type State Description Typical Spectroscopic Evidence
N-H···O=C (Urea-Urea)SolidForms primary chains and secondary networks, leading to ordered crystal packing.Single carbonyl stretching band (e.g., ~1621 cm⁻¹). mdpi.com
N-H···O=C (Urea-Urea)Solution (non-polar)Self-assembly into oligomeric or polymeric chains.Concentration-dependent chemical shifts in ¹H NMR.
N-H···O (Urea-Solvent)Solution (polar aprotic)Disruption of urea self-assembly by solvent molecules acting as H-bond acceptors.Shift in N-H and C=O stretching bands in IR spectroscopy. mdpi.com
N-H···O/H-O···C=OSolution (polar protic)Complex equilibrium involving urea-urea, urea-solvent, and solvent-solvent H-bonds.Broadening and shifting of relevant IR and NMR signals. mdpi.com

Role of Van der Waals and Dispersion Forces in Crystal Packing

The bulky and conformationally flexible cyclohexyl ring, typically adopting a chair conformation, and the branched isopropyl group create significant surface areas for van der Waals contacts. nih.gov The efficiency of crystal packing is determined by how well these non-polar groups can interdigitate to minimize empty space. These dispersion forces, although weaker than hydrogen bonds on an individual basis, become collectively significant due to the large number of C-H contacts throughout the crystal structure.

In many crystal structures of related molecules, it is observed that after the primary hydrogen-bonded networks are formed, these extended structures (like sheets or columns) are held together by weaker van der Waals interactions between the hydrocarbon moieties. researchgate.net The final three-dimensional architecture is thus a balance between the strong, directional hydrogen bonds and the weaker, non-directional, but cumulative, van der Waals forces.

Supramolecular Synthon Design with this compound

The concept of supramolecular synthons—robust and predictable non-covalent interactions—is central to crystal engineering. nih.govmdpi.commdpi.com For this compound, the urea functionality provides a reliable and well-understood synthon for building larger, ordered structures.

The robust nature of the urea hydrogen-bonding motif makes this compound a promising candidate for co-crystallization. nih.gov By introducing a co-former molecule that possesses complementary hydrogen-bonding sites (e.g., a carboxylic acid, an amide, or a pyridine (B92270) derivative), it is possible to form a new crystalline solid with a predictable supramolecular structure. In this scenario, the urea can form heterosynthons with the co-former, for example, an N-H···O interaction with a carboxylic acid or an N-H···N interaction with a pyridine. nih.govuni.lu The selection of the co-former can be used to tune the physical properties of the resulting solid, such as solubility or melting point.

Applications in Advanced Chemical Systems and Materials Engineering Non Biological Focus

1-Cyclohexyl-3-propan-2-ylurea as a Ligand or Coordination Component

The structure of this compound, featuring both carbonyl and amine functionalities, presents potential for its use as a ligand in coordination chemistry. The oxygen and nitrogen atoms possess lone pairs of electrons that could, in theory, coordinate with metal centers.

Metal-Organic Frameworks (MOFs) and Coordination Polymers Design

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked by organic ligands. The specific geometry and functionality of the organic linker are critical in determining the final structure and properties of the framework.

While there is no specific research documenting the use of this compound as a primary linker in the synthesis of MOFs, its structural attributes allow for speculation on its potential role. The urea (B33335) moiety can act as a monodentate or bidentate ligand. The bulky cyclohexyl and isopropyl groups, however, would likely introduce significant steric hindrance, which could influence the porosity and dimensionality of any resulting framework. This steric bulk might be leveraged to create larger pores or to control the interpenetration of networks within the MOF structure.

Chelating Agent in Specific Chemical Reactions

A chelating agent is a substance that can form multiple bonds to a single metal ion. The urea functional group in this compound can theoretically act as a bidentate chelating ligand, coordinating to a metal center through both the carbonyl oxygen and one of the nitrogen atoms.

Currently, there is a lack of specific studies demonstrating the application of this compound as a chelating agent in chemical reactions. The stability of the resulting chelate ring and the steric hindrance from the cyclohexyl and isopropyl groups would be key factors in its effectiveness.

Chemical Reagent and Catalyst Support Applications

The reactivity of the urea group and the potential for modifying the molecule make it a candidate for applications as a reagent or a support material in catalysis.

Use as a Coupling Reagent or Activating Agent (inspired by carbodiimide (B86325) relatives)

Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), are widely used as coupling reagents, particularly in peptide synthesis. These reactions proceed through an activated intermediate, with the corresponding urea (in this case, dicyclohexylurea or diisopropylurea) being formed as a byproduct.

This compound is the urea byproduct that would result from a hypothetical mixed carbodiimide, cyclohexyl-isopropyl-carbodiimide. As a urea, it is generally a stable and relatively inert byproduct. However, ureas themselves are not typically used as activating agents in the same manner as carbodiimates. There is no evidence in the scientific literature of this compound being employed as a coupling or activating agent. Its role is primarily recognized as the byproduct of reactions involving its corresponding carbodiimide. For instance, water-soluble carbodiimides like 1-Cyclohexyl-3-(2-morpholinoethyl)carbodiimide metho-p-toluenesulfonate are used to avoid the precipitation of the urea byproduct in aqueous reaction media. fishersci.com

Immobilization onto Support Materials for Heterogeneous Catalysis

In heterogeneous catalysis, active catalysts are often immobilized onto inert support materials to facilitate catalyst recovery and reuse. The structure of this compound allows for potential covalent attachment to support materials like silica (B1680970) or polymers. For example, the nitrogen atoms could be functionalized to serve as anchoring points.

Once immobilized, the urea functional group could potentially serve as a site for further chemical modification or as a ligand to bind catalytically active metal species. The bulky substituents might also play a role in creating a specific microenvironment around the active site. Despite this potential, there are no specific research examples of this compound being used as a catalyst support.

Precursors for Specialized Organic Materials

The bifunctional nature of ureas (two N-H bonds) allows them to act as monomers in polymerization reactions.

Theoretically, this compound could be used as a precursor for specialized polymers. For instance, it could react with aldehydes to form urea-formaldehyde-type resins, where the cyclohexyl and isopropyl groups would impart specific properties such as hydrophobicity and altered mechanical characteristics to the resulting polymer network. However, detailed research on the synthesis and characterization of polymers derived specifically from this compound is not present in the available literature. The synthesis of various substituted ureas is well-documented, suggesting the potential for creating a wide range of such precursors. prepchem.comprepchem.com

Component in Polymer Synthesis (e.g., polyureas, focusing on chemical structure contribution)

There is no available research data or scholarly publication that describes the use of this compound as a monomer or co-monomer in the synthesis of polyureas or any other polymer class. Consequently, there is no information on how its specific chemical structure, which includes a cyclohexyl group and an isopropyl-substituted urea, would influence the properties of a resulting polymer. Theoretical considerations would suggest that the bulky cyclohexyl and isopropyl groups might impact polymer chain packing, solubility, and thermal properties, but no empirical data has been found to support these hypotheses.

Functional Additives in Non-Biological Solvents or Dispersions

Similarly, a thorough search of chemical and materials science literature did not yield any studies where this compound is used as a functional additive in non-biological solvents or dispersions. Therefore, there are no research findings to report regarding its potential effects on solvent properties such as viscosity, polarity, or its role in the stabilization of dispersions.

Data Tables

Due to the lack of experimental research and documented findings for the specified applications of this compound, no data tables can be generated.

Q & A

Q. How can researchers optimize the synthesis of 1-cyclohexyl-3-propan-2-ylurea for reproducibility in academic settings?

Methodological Answer:

  • Use controlled reaction conditions (e.g., temperature, solvent polarity, and stoichiometric ratios) to minimize side products. For example, cyclohexylamine and isopropyl isocyanate can be reacted in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere at 0–5°C to improve yield .
  • Validate purity via HPLC or GC-MS and cross-reference with spectral data (e.g., FT-IR for urea C=O stretching at ~1650–1700 cm⁻¹ and NMR for cyclohexyl proton environments) .

Q. What characterization techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • Spectroscopic profiling :
  • ¹H/¹³C NMR to identify cyclohexyl (δ ~1.0–2.0 ppm) and isopropyl (δ ~1.2–1.4 ppm) groups.
  • FT-IR to confirm urea linkage (N-H stretching at ~3200–3400 cm⁻¹ and C=O at ~1640–1680 cm⁻¹).
    • Elemental analysis (C, H, N) to verify stoichiometric ratios .

Q. How should researchers design solubility and stability tests for this compound under varying pH and temperature conditions?

Methodological Answer:

  • Use buffered solutions (pH 2–12) to assess solubility via UV-Vis spectroscopy or gravimetric analysis.
  • Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with periodic sampling for HPLC purity checks .

Advanced Research Questions

Q. What experimental frameworks resolve contradictions in reported bioactivity data for this compound derivatives?

Methodological Answer:

  • Employ multi-variable factorial designs (e.g., 2³ factorial: concentration, temperature, solvent) to isolate confounding factors .
  • Validate bioactivity using orthogonal assays (e.g., enzyme inhibition + cell viability assays) to rule out false positives .

Q. How can computational modeling predict structure-activity relationships (SAR) for urea derivatives like this compound?

Methodological Answer:

  • Perform density functional theory (DFT) calculations to map electronic properties (e.g., HOMO-LUMO gaps) influencing urea hydrogen-bonding interactions.
  • Use molecular dynamics (MD) simulations to model ligand-receptor binding kinetics in aqueous environments .

Q. What strategies mitigate batch-to-batch variability in catalytic applications of this compound?

Methodological Answer:

  • Implement design of experiments (DoE) to identify critical process parameters (CPPs) such as catalyst loading and reaction time .
  • Characterize intermediates via in-situ FT-IR or Raman spectroscopy to monitor reaction progress and adjust conditions dynamically .

Theoretical and Methodological Integration

Q. How should researchers align their study of this compound with a theoretical framework in supramolecular chemistry?

Methodological Answer:

  • Ground the study in host-guest interaction theory , using urea’s hydrogen-bonding motifs to design molecular recognition assays (e.g., with crown ethers or cyclodextrins) .
  • Validate hypotheses via isothermal titration calorimetry (ITC) to quantify binding thermodynamics .

Q. What statistical approaches are optimal for analyzing non-linear dose-response data in toxicity studies of this compound?

Methodological Answer:

  • Apply non-parametric regression models (e.g., LOESS or spline regression) to capture complex dose-response curves.
  • Use bootstrapping to estimate confidence intervals for EC₅₀/IC₅₀ values .

Data Validation and Reproducibility

Q. How can researchers ensure reproducibility in catalytic cycles involving this compound?

Methodological Answer:

  • Standardize reaction workup protocols (e.g., quenching methods, purification via column chromatography).
  • Document catalyst lifetime via turnover number (TON) and turnover frequency (TOF) calculations across multiple cycles .

Q. What validation steps are essential when comparing experimental results with computational predictions?

Methodological Answer:

  • Cross-check computational binding energies with surface plasmon resonance (SPR) or microscale thermophoresis (MST) .
  • Perform sensitivity analyses on force fields or basis sets to assess prediction robustness .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.